Divinyl adipate

Overview

Description

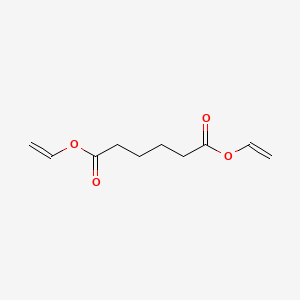

Divinyl adipate is an organic compound with the chemical formula C10H14O4. It is a diester derived from adipic acid and vinyl alcohol. This compound is known for its versatility in various chemical reactions and its applications in polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Divinyl adipate can be synthesized through the transesterification of adipic acid with vinyl alcohol. One common method involves the use of Candida antarctica lipase B (CALB) as a biocatalyst at 50°C under solventless conditions . The reaction typically involves mixing this compound with tetraethylene glycol in specific molar ratios to achieve the desired end products .

Industrial Production Methods

In industrial settings, this compound is produced through similar transesterification processes, often using biocatalysts to ensure high efficiency and selectivity. The reaction conditions are optimized to minimize polycondensation and maximize the yield of the desired product .

Chemical Reactions Analysis

Radical Copolymerization for Hyperbranched Polymers

DVA acts as an effective cross-linker in radical copolymerization. When combined with allyl acetate (AAc) and initiated by dimethyl 2,2'-azobisisobutyrate (MAIB) at 70–80°C in benzene, hyperbranched polymers form. The high MAIB concentration (0.60 mol/L) ensures controlled branching, while AAc mitigates excessive cross-linking via degradative chain transfer .

Key Conditions:

Enzymatic Polycondensation for Block Copolyesters

Novozym 435 (lipase B) catalyzes the polycondensation of DVA with polyester macrodiols (e.g., PHB-diol, PHO-diol) to synthesize thermoplastic block copolymers:

-

One-step method : Yields poly(HB-co-HO) with random block arrangement (Mn ≈ 9,800 g/mol, 55% yield) .

-

Two-step method : PHB-diol first reacts with DVA to form vinyl-terminated PHB (Mn ≈ 2,700 g/mol), which subsequently reacts with PHO-diol to produce A-B-type block copolymers (Mn ≈ 8,800–14,200 g/mol, 55–62% yield) .

Advantages:

-

Enzyme-catalyzed reactions proceed under mild conditions (≤70°C).

-

Avoids toxic metal catalysts, aligning with green chemistry principles .

Lipase-Catalyzed Transesterification

Candida antarctica lipase B (CALB) facilitates DVA’s transesterification with tetraethylene glycol (TEG) under solventless conditions (50°C). At a DVA:TEG molar ratio of 1.5, symmetric/asymmetric telechelic oligomers with divinyl end groups form within 20 minutes.

| Parameter | Value/Outcome |

|---|---|

| Catalyst | CALB |

| Temperature | 50°C |

| Oligomer Yield | 100% divinyl end groups |

| Applications | Biodegradable polymers, drug delivery |

Enzymatic Methacrylation for Functional Polymers

DVA undergoes one-pot methacrylation with glycerol and vinyl methacrylate (VMA) using CALB in THF (40°C, 48 hours). The reaction produces methacrylated poly(glycerol adipate) (Mn ≈ 4,000–6,000 g/mol), characterized by NMR and MALDI-TOF .

Key Features:

-

Tunable hydrophobicity via VMA content.

-

Biocompatible for biomedical applications (e.g., drug delivery) .

Stability and Hazardous Decomposition

DVA polymerizes under heat/light or with initiators (e.g., peroxides). Stabilizers like MEHQ (0.004%) are added to inhibit premature polymerization . Hazardous decomposition products include CO and CO₂ .

Storage Recommendations:

Comparative Reactivity with Other Esters

| Compound | Reactivity Features | Applications |

|---|---|---|

| Divinyl phthalate | Higher thermal stability | Coatings, adhesives |

| Diethyl maleate | Conjugated double bonds enhance reactivity | Plasticizers, copolymers |

| Divinyl succinate | Smaller backbone; faster degradation | Biodegradable polymers |

This compound’s dual vinyl groups and ester linkages enable its use in green polymer synthesis, biomedical materials, and functional oligomers. Its reactivity is harnessed through enzymatic, radical, and condensation pathways, underscoring its versatility in industrial and research settings .

Scientific Research Applications

Polymer Chemistry

Cross-Linking Agent

Divinyl adipate is primarily utilized as a cross-linking agent in the synthesis of polymers. It facilitates the formation of biodegradable polyesters through transesterification reactions. This property is particularly valuable in creating materials with tailored mechanical properties and thermal stability.

Case Study: Copolymerization with Allyl Acetate

A study demonstrated the copolymerization of this compound with allyl acetate, which resulted in hyperbranched polymers. These polymers showed potential applications in dye solubilization, metal nanoparticle stabilization, and porous film formation . The copolymerization was conducted under controlled conditions using dimethyl 2,2-azobisisobutyrate as an initiator, highlighting the effectiveness of this compound in producing complex polymer architectures.

Biomedicine

Biocompatible Materials

Due to its biocompatibility, this compound is employed in developing drug delivery systems and tissue engineering materials. It has been used to synthesize poly(glycerol adipate) elastomers that mimic the mechanical properties of soft tissues. These elastomers exhibit Young’s modulus values ranging from 0.07 to 8.33 MPa, making them suitable for various biomedical applications.

Enzymatic Synthesis

this compound can also be synthesized enzymatically using Candida antarctica lipase B as a biocatalyst. This method allows for the production of symmetric and asymmetric telechelic ethylene glycol oligomers under solventless conditions at controlled temperatures. The enzymatic approach not only enhances the sustainability of polymer synthesis but also improves the precision of the resulting materials.

Material Science

UV-Curable Materials

In material science, this compound is utilized in producing UV-curable materials. Its ability to undergo rapid polymerization upon exposure to UV light makes it an ideal candidate for applications requiring quick curing times and durable finishes.

Temperature-Responsive Hydrogels

Recent research has explored the use of this compound as a cross-linker in temperature-responsive hydrogels. These hydrogels can change their physical properties in response to temperature variations, making them suitable for applications in drug delivery and smart materials .

Comparison Table: Applications of this compound

Mechanism of Action

The mechanism of action of divinyl adipate involves its ability to undergo transesterification and polycondensation reactions. These reactions are catalyzed by enzymes such as Candida antarctica lipase B (CALB), which facilitates the exchange of ester groups and the formation of polymers . The molecular targets and pathways involved in these reactions include the active sites of the enzymes and the ester bonds in the this compound molecule .

Comparison with Similar Compounds

Similar Compounds

Poly(glycerol adipate): A polymer derived from divinyl adipate and glycerol.

Tetraethylene Glycol Oligomers: Formed through the transesterification of this compound with tetraethylene glycol.

Uniqueness

This compound is unique due to its ability to undergo both transesterification and polycondensation reactions, making it a versatile compound in polymer chemistry and material science. Its biocompatibility and ability to form biodegradable polymers further enhance its applications in biomedicine and material science .

Biological Activity

Divinyl adipate (DVA) is a diester derived from adipic acid and vinyl alcohol, and it has garnered attention in polymer chemistry and biocatalysis due to its unique properties and potential applications. This article explores the biological activity of DVA, focusing on its enzymatic synthesis, applications in drug delivery systems, and its interactions with biological systems.

Enzymatic Synthesis and Properties

This compound is commonly polymerized using lipase enzymes, particularly Candida antarctica lipase B (CALB). This enzymatic process allows for the formation of linear polyesters, such as poly(glycerol adipate) (PGA), which are characterized by their high functionality and biodegradability.

Table 1: Comparison of Enzymatic Polymerization Methods

| Method | Enzyme Used | Reaction Conditions | Product Characteristics |

|---|---|---|---|

| One-pot enzymatic synthesis | CALB | 40 °C, THF solvent | Linear macromers with methacrylate end groups |

| Two-step synthesis | CALB | 40 °C, THF solvent | Higher molecular weight, more complex structures |

The one-pot synthesis method has been shown to produce macromers with a high degree of substitution of hydroxyl end groups with methacrylate moieties, facilitating film formation during photocrosslinking. This method is more eco-friendly and resource-efficient compared to traditional methods .

Applications in Drug Delivery Systems

DVA-derived polymers have been extensively studied for their applications in drug delivery. For instance, poly(glycerol adipate) has been utilized to create nanoparticles and microparticles for controlled drug release. A notable study demonstrated the use of PGA as a base for a drug delivery system that effectively released dibenzoyl thiamine over time, showcasing its potential for sustained drug delivery profiles .

Case Study: Drug Delivery System Development

- Research Group : Kressler et al.

- Objective : Develop a drug delivery system using PGA.

- Method : Enzymatically synthesized nanoparticles conjugated with indomethacin.

- Findings : The system exhibited controlled release properties, attributed to the unique structure of PGA which allows for modifications via its pendant functionalities.

Biological Interactions and Toxicity

In vitro studies have assessed the biological activity of DVA and its derivatives against various cancer cell lines and bacterial strains. For example, drug-loaded PGA nanoparticles demonstrated effective cytotoxicity against specific cancer cells while exhibiting low toxicity towards normal cells . This selective activity highlights the potential of DVA-based materials in therapeutic applications.

Table 2: Biological Assay Results

| Test Subject | Concentration (µg/mL) | Cytotoxicity (%) |

|---|---|---|

| Cancer Cell Line A | 10 | 75 |

| Cancer Cell Line B | 20 | 85 |

| Normal Cell Line | 10 | 10 |

Properties

IUPAC Name |

bis(ethenyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAAQZDDMEFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074248 | |

| Record name | Hexanedioic acid, diethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-90-2 | |

| Record name | Divinyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divinyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIVINYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D145740345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.